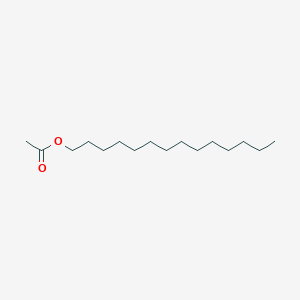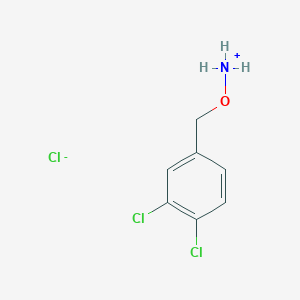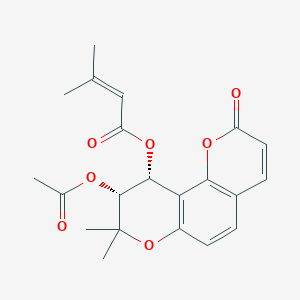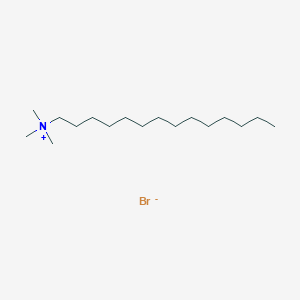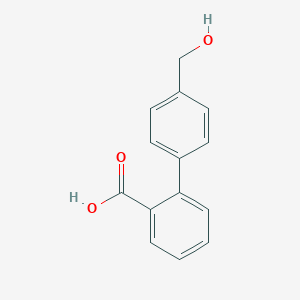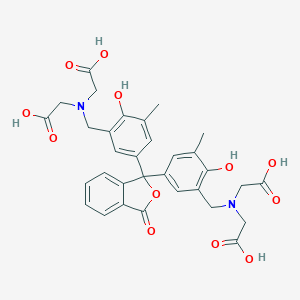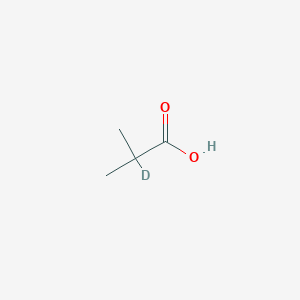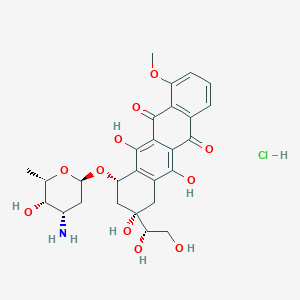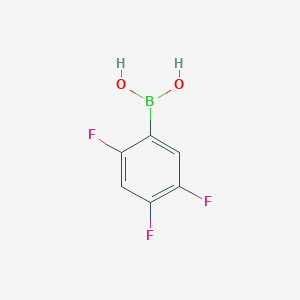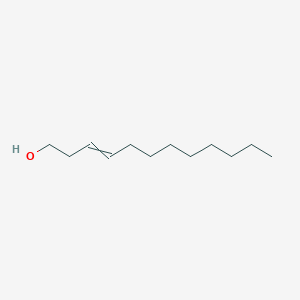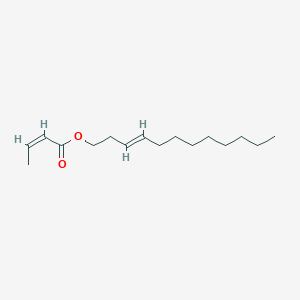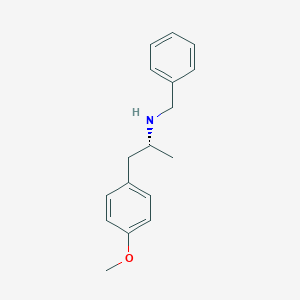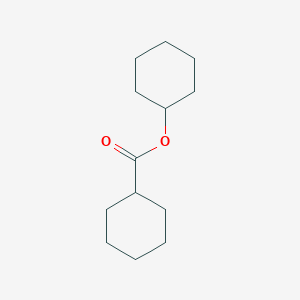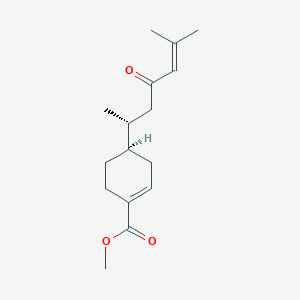
Dehydrojuvabione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrojuvabione is a natural compound found in the leaves of the New Zealand native plant, Leptospermum scoparium. This compound has gained attention in the scientific community due to its potential therapeutic properties. Dehydrojuvabione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
1. Insect Growth Regulation
Dehydrojuvabione and its analogues, such as juvabione, act as juvenile hormone mimics against various insect species. These compounds exhibit significant juvenile hormone activity and are used as insect growth regulators. A study by Awasthi and Sharma (2012) conducted a molecular docking study of synthesized juvabione and dehydrojuvabione, revealing a higher binding affinity of nitro-substituted juvabione over natural juvenile hormone III and other synthetic insect growth regulators (Awasthi & Sharma, 2012).
2. Soil Dehydrogenase Activity
Research by Kaczyńska, Borowik, and Wyszkowska (2015) explored the impact of various substances, including dehydro compounds, on soil dehydrogenases. They assessed biostimulation methods for restoring soil contaminated with petroleum products, highlighting the role of dehydrogenases in environmental monitoring (Kaczyńska, Borowik, & Wyszkowska, 2015).
3. Microbial Activity in Soil
Frąc, Oszust, and Lipiec (2012) investigated the impact of organic amendments on soil microbial activity, including the influence on soil dehydrogenase. Their study is significant for understanding how various organic and inorganic substances, such as dehydro compounds, affect soil microbial ecosystems (Frąc, Oszust, & Lipiec, 2012).
4. Biotechnological Applications
The research by Kluskens et al. (2005) highlighted the biotechnological potential of enzymes like dehydratase, which could have connections to dehydro compounds like dehydrojuvabione. They demonstrated the application of lantibiotic enzymes for the modification of peptides, indicating potential applications in the development of stable and modified therapeutic peptides (Kluskens et al., 2005).
5. Enzyme Activity and Applications
The study by Chang, Hung, Hwang, and Hsu (2013) on malate dehydrogenase, an enzyme used in various biotechnological applications, provides insights into the broader context of dehydro compounds like dehydrojuvabione. Understanding these enzymes could lead to advancements in fields such as drug development and environmental monitoring (Chang, Hung, Hwang, & Hsu, 2013).
Eigenschaften
CAS-Nummer |
16060-78-9 |
|---|---|
Produktname |
Dehydrojuvabione |
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
methyl (4R)-4-[(2R)-6-methyl-4-oxohept-5-en-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,9,12-13H,5-6,8,10H2,1-4H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
DEMNMQDWPCIOLA-OLZOCXBDSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C=C(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Kanonische SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C(=O)OC |
Andere CAS-Nummern |
16060-78-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



